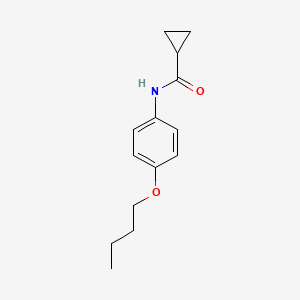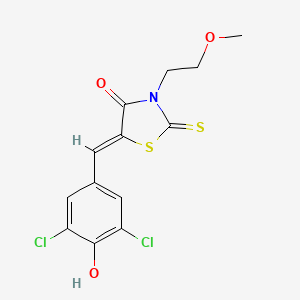![molecular formula C15H15FN2O4S B4938110 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide](/img/structure/B4938110.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide, also known as DB844, is a chemical compound that has shown potential as an antiparasitic agent. It belongs to the class of benzamides and has been studied for its ability to inhibit the growth of various parasites, including Leishmania, Trypanosoma, and Plasmodium.
Mecanismo De Acción
The exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is not fully understood. However, it is believed to inhibit the growth of parasites by interfering with their energy metabolism. 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to inhibit the activity of the enzyme fumarate reductase, which is involved in the production of energy in parasites.
Biochemical and Physiological Effects:
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal studies and has not shown any significant adverse effects. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have a low potential for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is its potential as an antiparasitic agent. It has been shown to be effective against a wide range of parasites, including those that are resistant to current treatments. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been shown to have minimal toxicity and a low potential for drug interactions.
One of the limitations of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is its limited solubility in water. This can make it difficult to administer in vivo. In addition, the exact mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide is not fully understood, which can make it difficult to optimize its efficacy.
Direcciones Futuras
There are several future directions for the study of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide. One area of research is the optimization of its efficacy. This can be achieved by studying the mechanism of action of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide in more detail and identifying potential targets for optimization.
Another area of research is the development of new formulations of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide that improve its solubility in water. This can make it easier to administer in vivo and improve its efficacy.
Finally, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide can be studied for its potential as an antifungal agent. This can expand its potential applications and provide new treatment options for fungal infections.
Métodos De Síntesis
The synthesis of 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide involves several steps, including the reaction of 2-fluoro-5-nitrobenzoic acid with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. The resulting compound is then reacted with 2-hydroxyaniline in the presence of potassium carbonate to form 5-(2-hydroxyphenyl)-2-fluorobenzoic acid. The final step involves the reaction of this compound with dimethylamine and sulfonyl chloride to form 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been studied extensively for its potential as an antiparasitic agent. It has been shown to inhibit the growth of various parasites, including Leishmania, Trypanosoma, and Plasmodium. In addition, 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-hydroxyphenyl)benzamide has been studied for its potential as an antifungal agent.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S/c1-18(2)23(21,22)10-7-8-12(16)11(9-10)15(20)17-13-5-3-4-6-14(13)19/h3-9,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUZRKRFCRSSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-nitrophenyl)-2-oxoethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoate](/img/structure/B4938037.png)
![N-[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B4938041.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B4938046.png)

![2-({[(3-chlorophenyl)amino]carbonyl}amino)-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)
![ethyl 2-[(3-methoxybenzoyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4938063.png)


![3,5-dichloro-2-methoxy-N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4938081.png)

![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4938107.png)